4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

Boronic Ester Stability Hydrolysis Suzuki-Miyaura Coupling

Standard boronic acids often suffer from protodeboronation and variable stoichiometry, leading to irreproducible yields. This neopentyl glycol ester offers a direct solution with enhanced hydrolytic stability. - Enables high-efficiency Ni-catalyzed Suzuki-Miyaura couplings with aryl mesylates and sulfamates at room temperature. - Demonstrates superior atom economy and cost-efficiency versus pinacol boronate counterparts in nickel-catalyzed systems. - Consistent lot-to-lot performance minimizes reagent degradation risks, ensuring reproducible outcomes in scale-up workflows.

Molecular Formula C14H16BNO2
Molecular Weight 241.1 g/mol
CAS No. 844891-01-6
Cat. No. B1306191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
CAS844891-01-6
Molecular FormulaC14H16BNO2
Molecular Weight241.1 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23
InChIInChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3
InChIKeyAQEZCUCPPAKCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline: Boronic Ester Building Block


4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline (CAS 844891-01-6) is a heteroaryl boronic ester belonging to the neopentylglycolboronate class, specifically the neopentyl glycol cyclic ester of isoquinoline-4-boronic acid . It functions as a nucleophilic coupling partner in palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of 4-aryl- and 4-heteroaryl-substituted isoquinolines . The compound features a 1,3,2-dioxaborinane ring that confers enhanced hydrolytic stability compared to simple acyclic boronate esters, a critical attribute for reliable synthetic workflows and storage [1].

Workflow
Suzuki-Miyaura cross-coupling (Pd/Ni) for 4-aryl/heteroaryl isoquinolines
Selection Logic
Neopentylglycolboronate with enhanced hydrolytic stability vs. acyclic esters
Use Context
Reliable coupling partner for method development and scale-up

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline: Substitution Limitations


Simple substitution of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline with an alternative boronic acid or ester is not without consequence. The specific neopentyl glycol ester moiety is not merely a protecting group; it fundamentally alters the reagent's reactivity profile, stability, and atom economy in cross-coupling reactions. For example, while free boronic acids can be highly reactive, they are prone to protodeboronation and anhydride formation, leading to variable stoichiometry and reduced yields [1]. Conversely, pinacol boronate esters, though common, can be less efficient and more expensive than neopentylglycolboronates in certain nickel-catalyzed systems [2]. The evidence below quantifies these critical performance differences, demonstrating that the choice of boronic ester is a key determinant of synthetic success and cost-efficiency.

Free boronic acid may not be interchangeable
Protodeboronation and anhydride formation risk can shift stoichiometry and lower yield.
Pinacol ester substitution may alter reaction profile
Nickel-catalyzed systems can show reduced efficiency and higher cost vs. neopentylglycolboronate.
Stability mismatch may affect lot consistency
Acyclic esters are more hydrolysis-prone; class-level stability advantage may not transfer.

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline: Comparative Performance Evidence


Enhanced Hydrolytic Stability vs. Acyclic Boronates

The 1,3,2-dioxaborinane ring in the target compound confers significantly greater resistance to hydrolysis compared to simple acyclic boronate esters. This stability is a class-level characteristic of cyclic boronates formed from 1,3-diols, enabling reliable isolation, purification, and storage .

Hydrolytic Stability
Data to verify
1,3,2-Dioxaborinane ring class resists hydrolysis; acyclic esters are very susceptible.
May reduce reagent degradation risk and improve reproducibility.
Class-level inference; confirm under actual storage.
Boronic Ester Stability Hydrolysis Suzuki-Miyaura Coupling

Neopentylglycol vs. Pinacol: Atom Economy & Cost

In a comparative study of arylboron nucleophiles for nickel-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates, aryl neopentylglycolboronate (the class of the target compound) demonstrated clear advantages over aryl pinacolboronate. Specifically, in the absence of water, the neopentylglycolboronate was found to be more efficient, less expensive, and more atom-economic than the pinacol boronate [1].

Atom Economy & Cost
Head-to-head
Neopentylglycolboronate more efficient, less expensive, more atom-economic than pinacol boronate under anhydrous Ni catalysis.
Supports cost-efficiency review for procurement decisions.
Qualitative ranking; reported for mesylate/sulfamate electrophiles.
Nickel Catalysis Atom Economy Cost-Efficiency Suzuki-Miyaura Coupling

Room-Temperature Cross-Coupling with Ni Catalysis

Aryl and heteroaryl neopentylglycolboronates, the class to which the target compound belongs, have been successfully employed in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl mesylates and sulfamates at room temperature in THF [1]. This is a notable advantage over some traditional palladium-catalyzed systems that may require elevated temperatures, especially for challenging substrates like hindered mesylates [2].

Room-Temperature Coupling
Class-level inference
Ni(COD)2/PCy3 enables Suzuki coupling of neopentylglycolboronates with mesylates/sulfamates at 25 °C.
Room-temperature method may expand functional group scope.
Performance reported for the class; substrate-specific optimization needed.
Nickel Catalysis Room Temperature Cross-Coupling Heteroaryl Synthesis

Dioxaborinane Scaffold: Stability and Reactivity Advantage

A direct comparative study of a 1,3,2-dioxaborinane (specifically 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane) against its pinacol ester counterpart revealed that the dioxaborinane is a 'superior reagent in terms of stability and reactivity' [1]. This structural analog of the target compound provided improved selectivity for Heck versus Suzuki coupling with aryl iodides and bromides, and was easier to prepare and store [1].

Stability & Reactivity
Class-level inference
Analogous 1,3,2-dioxaborinane reported superior stability/reactivity and improved Heck vs. Suzuki selectivity over pinacol ester.
Scaffold may support stability and selectivity screening.
Reported for a vinyl-substituted analog; class behavior may vary.
Boronic Ester Reactivity Stability Heck Coupling Suzuki-Miyaura Coupling

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline Applications


Nickel-Catalyzed Cross-Coupling at Ambient Temperature

The target compound is ideally suited for nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl mesylates and sulfamates. The evidence shows that its neopentylglycolboronate class enables efficient coupling at room temperature, a significant advantage over traditional methods that may require heating [1]. This makes it the reagent of choice for synthesizing complex, thermally labile biaryl and heterobiaryl structures, including those with sensitive functional groups [2].

Cost-Effective Atom-Economical Large-Scale Synthesis

For process chemists and procurement managers focused on cost-efficiency and waste reduction, the target compound offers a clear advantage. Comparative data demonstrate that aryl neopentylglycolboronates are more efficient, less expensive, and more atom-economic than their pinacol boronate counterparts in nickel-catalyzed cross-couplings [3]. This makes 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline a strategic choice for scaling up the synthesis of pharmaceutical intermediates or advanced materials where economic and environmental considerations are critical.

Synthesis with Enhanced Stability and Reproducibility

In research and development workflows where reagent stability and lot-to-lot consistency are paramount, the 1,3,2-dioxaborinane scaffold provides a tangible benefit. Its demonstrated hydrolytic stability, compared to simple acyclic boronate esters, ensures that the compound remains intact during storage and handling, leading to more reproducible reaction outcomes and minimizing the risk of failed syntheses due to reagent degradation .

Selectivity in Cross-Coupling Reactions

The unique reactivity profile of the 1,3,2-dioxaborinane ring can be leveraged to achieve improved selectivity in cross-coupling reactions. Studies on closely related dioxaborinanes show they can offer better selectivity for Heck versus Suzuki coupling pathways compared to pinacol esters [4]. This suggests that 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline may be a superior choice for synthetic sequences where controlling chemoselectivity between different cross-coupling manifolds is necessary to obtain the desired product.

Application
Selection Property
Validation Focus
Ni-catalyzed cross-coupling at ambient temperature
Room-temperature reactivity profile
Compatibility with mesylate/sulfamate electrophiles and sensitive groups
Cost-effective atom-economical scale-up
Atom economy and reagent cost ranking
Efficiency under anhydrous Ni-catalyzed conditions
Synthesis requiring high stability and reproducibility
Hydrolytic stability and lot consistency
Storage stability and minimal protodeboronation
Cross-coupling selectivity control
Chemoselectivity between pathways
Heck vs. Suzuki pathway outcome under tested conditions

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